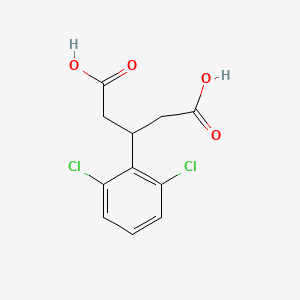
3-(2,6-Dichlorophenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10Cl2O4 . It has a molecular weight of 277.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2,6-Dichlorophenyl)pentanedioic acid is 1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available from the current search results.Physical And Chemical Properties Analysis
3-(2,6-Dichlorophenyl)pentanedioic acid is a powder that is stored at room temperature . It has a molecular weight of 277.1 .Scientific Research Applications
Atmospheric Chemistry
A study by Kubátová et al. (2000) explored the atmospheric chemistry of various organic compounds, including novel dicarboxylic acids, in aerosol samples collected in the Amazon basin. They found that these acids, likely secondary organic aerosol products, contributed significantly to the class of dicarboxylic acids, indicating the potential atmospheric relevance of compounds like 3-(2,6-Dichlorophenyl)pentanedioic acid (Kubátová et al., 2000).
Crystallography and Enzyme Inhibition
Amankrah et al. (2021) synthesized and characterized the oximino(2,6-dichlorophenyl)acetonitrile, a derivative in the family of cyanoximes. This compound demonstrated potent inhibition of the Carbonyl Reductase enzyme, suggesting potential applications in medicine and crystallography (Amankrah et al., 2021).
Organic Synthesis and Catalysis
A study by Ouyang et al. (1997) explored the manganese(III)-mediated intermolecular cyclization reactions of alkenes and active methylene compounds. This research indicates a potential application of 3-(2,6-Dichlorophenyl)pentanedioic acid in the field of organic synthesis and catalysis (Ouyang et al., 1997).
Farnesyltransferase Inhibition
In the context of biochemical research, Liuqing et al. (2015) reported on the synthesis and biological evaluation of pentanedioic acid derivatives, including those related to 3-(2,6-Dichlorophenyl)pentanedioic acid, as farnesyltransferase inhibitors. Such compounds could be valuable in the development of new therapeutic agents (Liuqing et al., 2015).
Radiopharmaceutical Applications
Chen et al. (2011) synthesized and evaluated a derivative of pentanedioic acid, [18F]DCFPyL, as a potential imaging agent for prostate-specific membrane antigen (PSMA). This research highlights the potential use of compounds like 3-(2,6-Dichlorophenyl)pentanedioic acid in radiopharmaceuticals and cancer imaging (Chen et al., 2011).
Luminescence Properties in Chemistry
Research by Zhai et al. (2017) on the solvothermal synthesis of Eu(III) and bimetallic Eu(III)/Cu(II) compounds used a derivative of pentanedioic acid. This study provides insights into the use of such compounds in luminescence studies and material chemistry (Zhai et al., 2017).
NMR Study and Antioxidant Potency
Dineshkumar and Parthiban (2022) synthesized and characterized a molecule closely related to 3-(2,6-Dichlorophenyl)pentanedioic acid, investigating its antioxidant potency. This indicates potential applications in pharmaceuticals and health sciences (Dineshkumar & Parthiban, 2022).
X-ray Imaging Applications
A study by Gopan et al. (2021) synthesized a radiopaque compound for potential X-ray imaging applications, demonstrating the diverse utility of compounds related to 3-(2,6-Dichlorophenyl)pentanedioic acid in medical diagnostics and imaging (Gopan et al., 2021).
Safety And Hazards
Safety data sheets suggest that personal protective equipment should be worn when handling 3-(2,6-Dichlorophenyl)pentanedioic acid . It’s important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
properties
IUPAC Name |
3-(2,6-dichlorophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVXTGEZBFYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)pentanedioic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

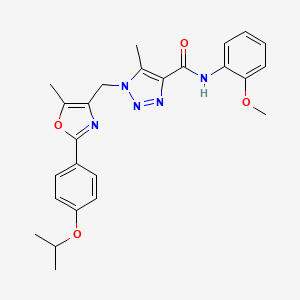
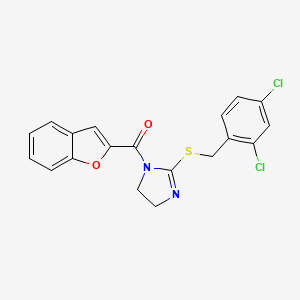
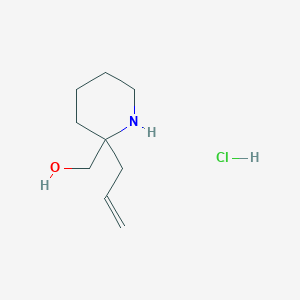
![Methyl 2-chlorobenzo[d]oxazole-7-carboxylate](/img/structure/B2630914.png)


![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)
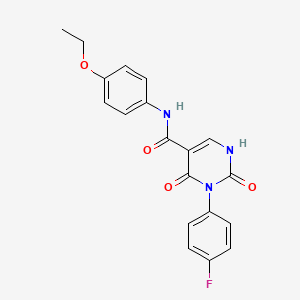
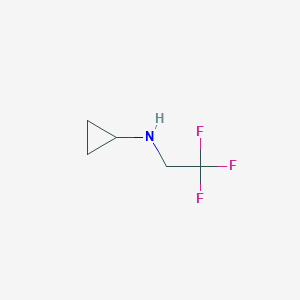
![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)


![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)
